Apparent Binding Affinity vs Capsazepine at Native TRPV1: ~1,100-Fold Difference in Dissociation Constant
L-R4W2 displays an apparent dissociation constant (Kd) of 3.7 nM against capsaicin-evoked responses at native TRPV1 in adult rat dorsal root ganglion neurons, compared to 4.1 µM (4,100 nM) for the classic TRPV1 antagonist capsazepine under identical assay conditions, representing an approximately 1,108-fold difference in binding affinity [1]. Schild analysis confirmed competitive antagonism for both compounds, with L-R4W2 yielding a Schild slope of 0.42 and capsazepine a slope of 1.19 [1]. This magnitude of affinity separation is not attainable with capsazepine at experimentally feasible concentrations.
| Evidence Dimension | Apparent dissociation constant (Kd) for TRPV1 antagonism against capsaicin agonist |
|---|---|
| Target Compound Data | L-R4W2 Kd = 3.7 nM (Schild slope = 0.42); Kd = 4.0 nM against resiniferatoxin (RTX) agonist (Schild slope = 0.38) |
| Comparator Or Baseline | Capsazepine Kd = 4.1 µM (4,100 nM) against capsaicin (Schild slope = 1.19) |
| Quantified Difference | L-R4W2 affinity is ~1,108-fold higher than capsazepine (3.7 nM vs. 4,100 nM) |
| Conditions | Fura-2/AM Ca2+ imaging in native adult rat dorsal root ganglion (DRG) neurons; capsaicin log EC50 = −6.60 ± 0.10 (n=11); RTX log EC50 = −10.04 ± 0.05 (n=10); L-R4W2 tested at 0.1, 1, and 10 µM; capsazepine tested at 3, 10, 30, and 100 µM |
Why This Matters
This ~1,100-fold potency advantage means L-R4W2 achieves effective TRPV1 blockade at low nanomolar concentrations where capsazepine is essentially inactive, directly impacting experimental design, dose selection, and cost-per-effective-dose in research settings.
- [1] Himmel HM, Kiss T, Borvendeg SJ, Gillen C, Illes P. The Arginine-Rich Hexapeptide R4W2 Is a Stereoselective Antagonist at the Vanilloid Receptor 1: A Ca2+ Imaging Study in Adult Rat Dorsal Root Ganglion Neurons. Journal of Pharmacology and Experimental Therapeutics. 2002 Jun;301(3):981-986. doi:10.1124/jpet.301.3.981. PMID: 12023528. View Source
